2-(2-(4-(6-chloro-4-phenylquinolin-2-yl)phenoxy)acetyl)-N-phenylhydrazinecarbothioamide
Description
This compound is a hydrazinecarbothioamide derivative featuring a 6-chloro-4-phenylquinoline substituent linked via a phenoxyacetyl group. The chloro group increases lipophilicity, influencing pharmacokinetic properties such as membrane permeability. The hydrazinecarbothioamide core (-NH-NH-CS-NH-Ph) provides hydrogen-bonding sites, critical for molecular recognition.
Properties
IUPAC Name |
1-[[2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetyl]amino]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23ClN4O2S/c31-22-13-16-27-26(17-22)25(20-7-3-1-4-8-20)18-28(33-27)21-11-14-24(15-12-21)37-19-29(36)34-35-30(38)32-23-9-5-2-6-10-23/h1-18H,19H2,(H,34,36)(H2,32,35,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFLTPJNPGEFGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)OCC(=O)NNC(=S)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(6-chloro-4-phenylquinolin-2-yl)phenoxy)acetyl)-N-phenylhydrazinecarbothioamide typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Phenoxyacetyl Group: This involves the reaction of phenol with chloroacetic acid in the presence of a base like sodium hydroxide to form phenoxyacetic acid, which is then converted to its acyl chloride derivative using thionyl chloride.
Coupling with Hydrazinecarbothioamide: The final step involves the coupling of the phenoxyacetyl chloride with N-phenylhydrazinecarbothioamide in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylhydrazinecarbothioamide moiety, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The chlorine atom on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium amide or thiourea can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on its effects on various biological pathways.
Medicine: Its potential biological activity also makes it a candidate for drug development, particularly in the search for new treatments for diseases like cancer or infectious diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The exact mechanism of action of 2-(2-(4-(6-chloro-4-phenylquinolin-2-yl)phenoxy)acetyl)-N-phenylhydrazinecarbothioamide is not well-documented. based on its structure, it is likely to interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The quinoline moiety, in particular, is known to interact with DNA and proteins, suggesting potential mechanisms involving the inhibition of DNA replication or protein function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Key structural variations among hydrazinecarbothioamide derivatives lie in the substituents attached to the phenoxyacetyl group. A comparative analysis is outlined below:
Key Observations :
- The quinoline group in the target compound introduces a bulky, planar aromatic system absent in simpler analogs (e.g., chlorophenoxy or coumarin derivatives). This may enhance π-π stacking interactions in biological systems.
- Coumarin-based derivatives () contain a lactone ring, which may confer fluorescence properties or alter solubility compared to quinoline.
Spectroscopic Characterization
IR and NMR spectra are critical for confirming hydrazinecarbothioamide structures:
- IR Spectra :
The target compound’s IR spectrum would exhibit similar C=S and NH stretches, with possible shifts due to the electron-withdrawing quinoline group.
- NMR Data: 1H-NMR: Aromatic protons in quinoline (δ 7.5–9.0 ppm) and phenyl groups (δ 6.5–7.5 ppm) would dominate. 13C-NMR: Carbonyl (C=O, ~170 ppm) and thiocarbonyl (C=S, ~180 ppm) signals are characteristic ().
Biological Activity
The compound 2-(2-(4-(6-chloro-4-phenylquinolin-2-yl)phenoxy)acetyl)-N-phenylhydrazinecarbothioamide represents a significant area of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for the compound is . Its structure includes a quinoline moiety, a phenoxy group, and a hydrazinecarbothioamide functional group, which are critical for its biological interactions.
The biological activity of this compound is likely influenced by its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of the chlorinated quinoline structure may enhance its lipophilicity, facilitating better membrane permeability and interaction with target sites within cells.
Biological Activity Spectrum
Research indicates that compounds with similar structural features exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that related compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents is often linked to increased antimicrobial potency due to enhanced lipophilicity, which aids in penetrating bacterial membranes .
- Anticancer Potential : The hydrazinecarbothioamide moiety has been associated with anticancer properties. Compounds in this category have shown promise in inhibiting tumor growth in various cancer cell lines .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, contributing to its therapeutic effects.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities. Key findings include:
- Antimicrobial Testing : In vitro tests against pathogens such as Staphylococcus aureus and Escherichia coli have shown promising results, indicating that structural modifications can enhance efficacy against resistant strains .
- Quantitative Structure-Activity Relationship (QSAR) : QSAR analyses have been employed to predict the biological activity based on structural features. These models suggest that specific substituents can significantly influence the antimicrobial and anticancer activities of the compounds .
-
Case Studies :
- A study involving the synthesis of N-substituted phenyl derivatives demonstrated enhanced antimicrobial activity correlated with the position of halogen substituents on the phenyl ring .
- Another investigation highlighted the anticancer potential of quinoline derivatives, showing that modifications at specific positions could lead to increased cytotoxicity against cancer cell lines.
Comparative Analysis
The following table summarizes the biological activities observed in related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloroquinoline | Chlorine-substituted quinoline | Antimicrobial |
| Phenylhydrazine | Simple hydrazine derivative | Anticancer |
| 4-Aminoquinoline | Amino group on quinoline | Antimalarial |
| 2-(2-(4-(6-chloro-4-phenylquinolin-2-yl)phenoxy)acetyl)-N-phenylhydrazinecarbothioamide | Complex hybrid structure | Antimicrobial, Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
